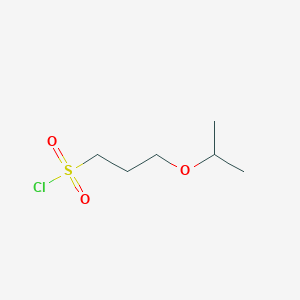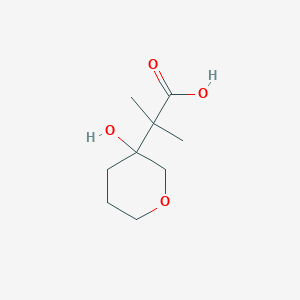
2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid, also known as oxamic acid, is an organic compound that is widely used in the field of biochemistry and biophysics. It is an important building block for many biological processes, including the synthesis of proteins and other biomolecules. Oxamic acid is also used in the study of enzyme kinetics and metabolic pathways.
Applications De Recherche Scientifique
Oxamic acid is widely used in the field of biochemistry and biophysics due to its unique properties. It is used as a substrate in enzyme kinetics studies, as a inhibitor of enzymes, and as a probe for metabolic pathways. It is also used in the study of the structure and function of proteins. In addition, 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid acid is used in the study of enzyme inhibitors, drug metabolism, and drug-target interactions.
Mécanisme D'action
Oxamic acid is a competitive inhibitor of a variety of enzymes, including those involved in glycolysis, the citric acid cycle, and the pentose phosphate pathway. It works by binding to the active site of the enzyme and preventing the substrate from binding and catalyzing the reaction.
Biochemical and Physiological Effects
Oxamic acid is known to have a variety of biochemical and physiological effects. It has been shown to inhibit glycolysis, the citric acid cycle, and the pentose phosphate pathway. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. It has also been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid acid for laboratory experiments is its low cost and easy availability. It is also relatively stable and does not degrade easily. However, there are some limitations to its use. The most notable is its solubility in water, which can make it difficult to use in certain experiments. In addition, it is not very soluble in organic solvents, which can limit its use in certain applications.
Orientations Futures
The potential applications of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid acid are vast. It could be used in the development of new drugs and drug delivery systems, as well as in the study of enzyme inhibitors and drug-target interactions. It could also be used in the study of metabolic pathways and the structure and function of proteins. In addition, it could be used in the development of new diagnostic and therapeutic tools. Finally, it could be used in the development of new biotechnologies, such as gene editing and gene therapy.
Méthodes De Synthèse
Oxamic acid is synthesized from the reaction of 2-methylpropanoic acid and 3-hydroxyoxan-3-yl chloride in the presence of anhydrous sodium carbonate. The reaction is carried out at room temperature and the product is isolated by precipitation with aqueous sodium chloride. The yield of the reaction is typically around 70-80%.
Propriétés
IUPAC Name |
2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(2,7(10)11)9(12)4-3-5-13-6-9/h12H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJLFKHDMXJKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCCOC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

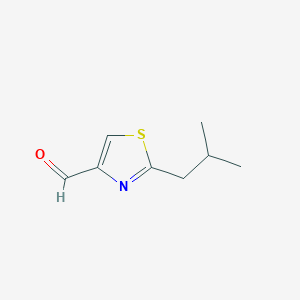
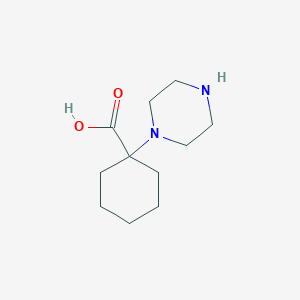
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B6615926.png)

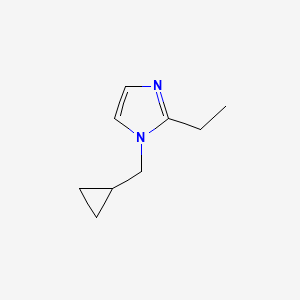
![3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B6615944.png)
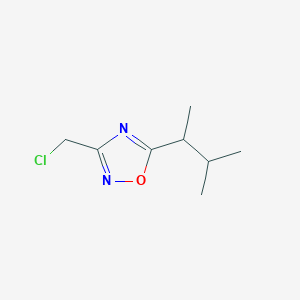
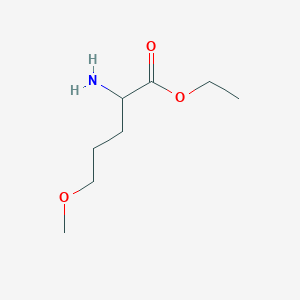
![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)
amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B6615990.png)
![2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-](/img/structure/B6616008.png)


